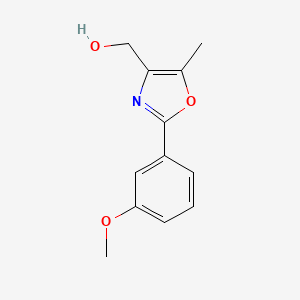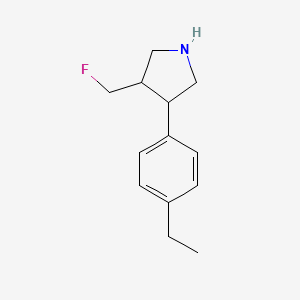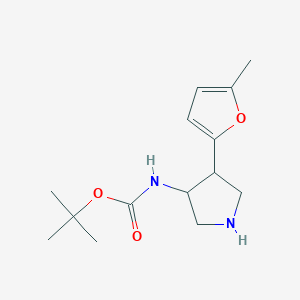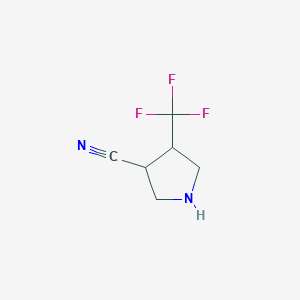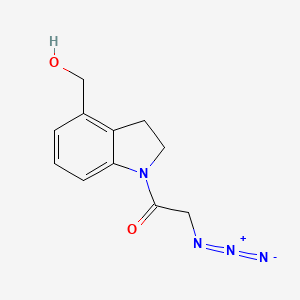
2-アジド-1-(4-(ヒドロキシメチル)インドリン-1-イル)エタン-1-オン
説明
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス研究
インドール誘導体は、2-アジド-1-(4-(ヒドロキシメチル)インドリン-1-イル)エタン-1-オンなどのように、抗ウイルス研究で有望視されています。 それらは、インフルエンザAやコクサッキーB4ウイルスなど、さまざまなウイルスに対する阻害活性を有する化合物を開発するために使用されてきました 。これらの化合物中のアジド基は、クリックケミストリー反応を作成するために使用でき、新規の抗ウイルス剤につながります。
抗炎症用途
関心の対象である化合物に存在するインドール核は、多くの抗炎症薬に共通の特徴です。 研究は、インドール構造の修飾が、慢性炎症性疾患の治療に使用できる新しい抗炎症剤の開発につながる可能性を示唆しています 。
腫瘍学および抗癌研究
インドール誘導体は、その抗癌特性についても研究されています。2-アジド-1-(4-(ヒドロキシメチル)インドリン-1-イル)エタン-1-オンの構造的な複雑さは、さまざまな癌細胞株に対する活性をスクリーニングできる多様な足場を合成することを可能にします。 この化合物は、潜在的な化学療法剤の合成の前駆体として役立つ可能性があります 。
神経変性疾患における薬理活性
インドール部分は、神経変性疾患を標的とする薬物の設計における重要な薬理フォアです。 新しい化合物への組み込みは、アルツハイマー病やパーキンソン病などの疾患に関与する経路に影響を与える可能性のある薬物の発見につながる可能性があります 。
農業化学
農業では、インドール誘導体は、植物成長調節剤と殺虫剤を合成するために使用されます。 2-アジド-1-(4-(ヒドロキシメチル)インドリン-1-イル)エタン-1-オン中のヒドロキシメチル基は、天然植物ホルモンを模倣する新しい分子を作成したり、新しいクラスの除草剤や殺虫剤を開発したりするために活用できます 。
環境科学アプリケーション
インドール系化合物は、環境修復における役割について研究されています。 それらは、環境汚染物質のためのセンサーを開発したり、汚染を削減するのに役立つ生分解性材料を作成するために使用できます 。
作用機序
Target of Action
The primary target of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is the Toll-like receptor 7 (TLR7), a key player in the innate immune response . This receptor is known to recognize single-stranded RNA in endosomes, which are often found in viruses, and its activation leads to the production of cytokines that regulate immune responses .
Mode of Action
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one interacts with TLR7, activating it and thereby inducing the secretion of TLR7-regulated cytokines such as Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-alpha (IFN-α) in human Peripheral Blood Mononuclear Cells (PBMC) cells .
Biochemical Pathways
The activation of TLR7 triggers a cascade of biochemical reactions leading to the production of cytokines. These cytokines then modulate the immune response, which can have various effects depending on the context. For instance, IFN-α has antiviral properties and can inhibit the replication of viruses .
Result of Action
The activation of TLR7 by 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one and the subsequent production of cytokines can lead to a range of cellular effects. For instance, it has been shown to have an inhibitory effect on cellular Hepatitis B surface Antigen (HBsAg) secretion .
生化学分析
Biochemical Properties
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholine esterase (AChE), an enzyme crucial for neurotransmission . The compound’s azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages with other biomolecules . Additionally, the hydroxymethyl group enhances its solubility and reactivity in aqueous environments .
Cellular Effects
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . It also affects the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its azido and hydroxymethyl groups . This binding can result in enzyme inhibition or activation, depending on the target. For instance, its interaction with AChE leads to enzyme inhibition, which can affect neurotransmission . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The hydroxymethyl group enhances its solubility, facilitating its transport across cell membranes and distribution within aqueous environments .
Subcellular Localization
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression . Alternatively, it may accumulate in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism .
特性
IUPAC Name |
2-azido-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-14-13-6-11(17)15-5-4-9-8(7-16)2-1-3-10(9)15/h1-3,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFPXWRIYKVLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


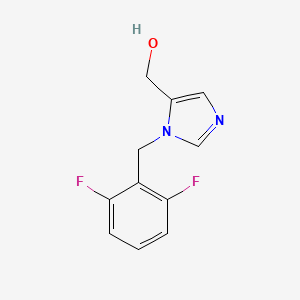

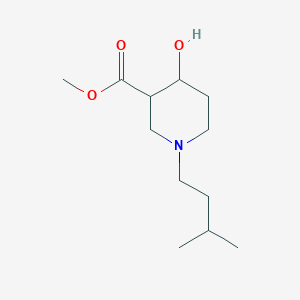
![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)
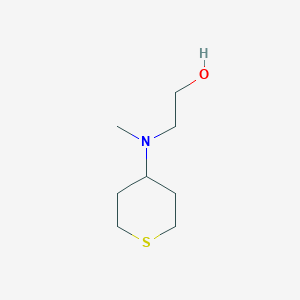
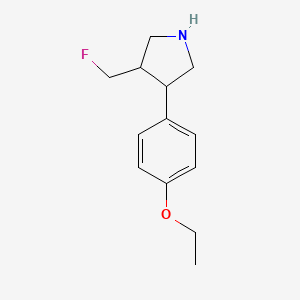
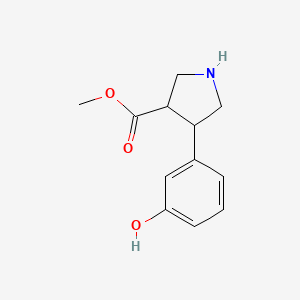
![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)
